[beta Ala8]-Neurokinin A(4-10) is a synthetic neuropeptide derived from the tachykinin family, specifically designed to selectively activate the NK-2 tachykinin receptor. This compound has garnered interest due to its potential applications in pharmacology and its role in various physiological responses. It is particularly noted for its effects on smooth muscle contraction and neurotransmission.
The compound is synthesized from the tachykinin precursor protein, which encodes several neuropeptides including neurokinin A. The precursor is processed to yield active peptides that interact with specific receptors in the body.
[beta Ala8]-Neurokinin A(4-10) belongs to the class of tachykinins, which are a family of neuropeptides known for their roles as neurotransmitters and modulators of various physiological functions. It specifically targets the NK-2 receptor, one of the three main tachykinin receptors (NK1, NK2, NK3) identified in mammals.
The synthesis of [beta Ala8]-Neurokinin A(4-10) typically involves solid-phase peptide synthesis techniques, which allow for the sequential addition of amino acids to form the desired peptide chain. This method is favored for its efficiency and ability to produce high-purity peptides.
The molecular structure of [beta Ala8]-Neurokinin A(4-10) can be represented by its amino acid sequence, which includes a substitution at position 8 where beta-alanine replaces alanine. This modification enhances its selectivity for NK-2 receptors.
[beta Ala8]-Neurokinin A(4-10) primarily participates in receptor-mediated reactions, where it binds to NK-2 receptors leading to various physiological effects such as smooth muscle contraction.
The mechanism of action involves the selective binding of [beta Ala8]-Neurokinin A(4-10) to NK-2 receptors located on smooth muscle cells and neurons. This binding triggers a cascade of intracellular events mediated by G-proteins, leading to increased intracellular calcium levels and subsequent muscle contraction.
Research indicates that [beta Ala8]-Neurokinin A(4-10) exhibits high potency as an NK-2 receptor agonist with a pD2 value of approximately 6.91 . This indicates a strong affinity for its target receptor compared to other tachykinins.
[beta Ala8]-Neurokinin A(4-10) has several scientific applications:
This compound exemplifies the intricate relationship between peptide structure and biological function, highlighting its significance in both research and potential clinical applications.
Tachykinin receptors display distinct tissue distributions and physiological functions that underpin their therapeutic relevance:
Significant species-dependent pharmacological differences exist, particularly regarding non-peptide antagonists. For example, rodent NK1 receptors display ligand-binding profiles distinct from humans, necessitating careful translation of preclinical findings [7].
Table 1: Comparative Characteristics of Mammalian Tachykinin Receptors
Parameter | NK1 Receptor | NK2 Receptor | NK3 Receptor |
---|---|---|---|
Endogenous Ligand | Substance P (SP) | Neurokinin A (NKA) | Neurokinin B (NKB) |
Primary Signaling | Gq/11 → IP3/DAG pathway | Gq/11 → IP3/DAG pathway | Gq/11 → IP3/DAG pathway |
Smooth Muscle Effects | Moderate contraction (intestine, bladder) | Potent contraction (bronchi, bladder, intestine) | Weak contraction (bronchi, vasculature) |
CNS Functions | Stress response, emesis, mood | Anxiety modulation, sensory processing | Dopamine regulation, neuroendocrine control |
Peripheral Distribution | Vascular endothelium, immune cells, epithelia | Respiratory/GI/GU smooth muscle, enteric neurons | Myenteric plexus, vasculature, uterus |
Key Antagonists | Aprepitant, Fosaprepitant | SR 48968 (Saredutant), Nepadutant | Talnetant, Osanetant |
The development of subtype-selective tachykinin receptor agonists addresses critical limitations in pharmacological research and therapeutic targeting:
Limitations of Endogenous Ligands: Neurokinin A (NKA), while exhibiting preferential binding to NK2 receptors, displays significant cross-reactivity with NK1 receptors (approximately 10-30% affinity relative to NK2). This promiscuity complicates interpretation of physiological responses in systems expressing multiple tachykinin receptor subtypes. Additionally, NKA undergoes rapid enzymatic degradation by neutral endopeptidase and angiotensin-converting enzyme in vivo, resulting in an extremely short half-life (typically <2 minutes) that impedes sustained receptor engagement [2] [4].
Functional Compartmentalization of NK2 Receptors:
Central Nervous System: Although less abundant than NK1/NK3, NK2 receptors in the amygdala, hippocampus, and cortex modulate anxiety-like behaviors and stress responses in preclinical models [5].
Therapeutic Target Validation: Selective agonists serve as essential pharmacological tools for:
[bAla⁸]-Neurokinin A(4-10) (developmental code MEN 10210) emerged from systematic structure-activity relationship (SAR) studies focused on the C-terminal fragment of neurokinin A:
Preserved critical C-terminal residues (Phe-X-Gly-Leu-Met-NH2) essential for NK2 receptor activation [6] [8]
Pharmacological Characterization:Binding studies in hamster urinary bladder membranes demonstrated exceptional NK2 selectivity:
Table 2: Binding Affinity Profile of [bAla⁸]-NKA(4-10) at Tachykinin Receptors
Receptor Type | Tissue Source | Kd/Ki (nM) | Relative Potency vs. NKA |
---|---|---|---|
NK2 | Hamster Urinary Bladder | 1.8 ± 0.2 | 1.0 (Reference) |
NK1 | Rat Submaxillary Gland | >1,000 | <0.001 |
NK3 | Guinea Pig Cortex | >1,000 | <0.001 |
Species-Specific Receptor Characterization: Demonstrated functional NK2 receptor heterogeneity between species, with approximately 15-fold higher potency in guinea pig bladder compared to human bronchus, informing translational pharmacology approaches [6] [4].
Timeline of Scientific Impact:
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8